Tyr-Pro-Phg-Pro-NH2, a synthetic tetrapeptide, consists of the amino acids tyrosine, proline, phenylglycine, and another proline at the C-terminus. This compound is significant in biochemical research due to its potential biological activities, particularly in the study of opioid receptors and peptide therapeutics. The full name of the compound reflects its amino acid composition without using abbreviations, ensuring clarity in its chemical identity.
This compound can be classified under peptides, specifically as a tetrapeptide. Peptides are short chains of amino acids linked by peptide bonds and are crucial in various biological functions. Tyr-Pro-Phg-Pro-NH2 is synthesized primarily for research purposes, particularly in pharmacology and biochemistry, where it serves as a model compound for studying peptide interactions and receptor binding.
The synthesis of Tyr-Pro-Phg-Pro-NH2 typically employs solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Optimization of conditions, such as temperature and reagent concentrations, is crucial for maximizing yield and purity during synthesis .
The molecular structure of Tyr-Pro-Phg-Pro-NH2 can be expressed with its InChI (International Chemical Identifier):
The molecular formula indicates that it contains 31 carbon atoms (C), 35 hydrogen atoms (H), 5 nitrogen atoms (N), and 5 oxygen atoms (O). This structure supports its classification as a tetrapeptide.
The molecular weight of Tyr-Pro-Phg-Pro-NH2 is approximately 577.69 g/mol. The specific arrangement of amino acids contributes to its unique properties and functionalities.
Tyr-Pro-Phg-Pro-NH2 can undergo several chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
These reactions are typically monitored using techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), which allows for precise analysis of reaction products and intermediates.
The mechanism of action for Tyr-Pro-Phg-Pro-NH2 primarily involves its interaction with opioid receptors in the body. This tetrapeptide mimics endogenous opioid peptides by binding to these receptors, activating intracellular signaling pathways that lead to analgesic effects and various physiological responses.
Data from studies indicate that this compound may enhance pain relief mechanisms through its binding affinity for specific opioid receptor subtypes .
Tyr-Pro-Phg-Pro-NH2 is generally characterized by:
Key chemical properties include:
Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm structural integrity .
Tyr-Pro-Phg-Pro-NH2 has several scientific applications:
This compound's versatility makes it an essential tool in both academic research and pharmaceutical development .
The N-terminal Tyr-Pro dipeptide sequence represents a highly conserved neuroactive signature critical for receptor recognition and activation across endogenous and exogenous neuropeptides. This motif positions the phenolic hydroxyl group of tyrosine for hydrogen bonding with opioid receptors, while the rigid proline residue imposes stereochemical constraints that stabilize bioactive conformations. Neuropeptides containing this motif include:
The Tyr-Pro sequence is evolutionarily optimized for receptor docking. Tyrosine's aromatic ring engages in π-π stacking within receptor hydrophobic pockets, and its protonated amine forms a salt bridge with aspartate residues (e.g., Asp147 in μ-opioid receptors). Proline's cyclic structure restricts backbone flexibility, ensuring optimal orientation of pharmacophores [5] [9].
Table 1: Neuropeptides Featuring the Tyr-Pro N-terminal Motif
| Peptide | Full Sequence | Receptor Selectivity | Biological Source |
|---|---|---|---|
| Tyr-Pro-Phg-Pro-NH₂ | Tyr-Pro-Phg-Pro-NH₂ | μ-opioid (predicted) | Synthetic analog |
| Morphiceptin | Tyr-Pro-Phe-Pro-NH₂ | μ-opioid | Bovine β-casein fragment |
| Tyr-W-MIF-1 | Tyr-Pro-Trp-Gly-NH₂ | μ₁/μ₂-opioid | Mammalian brain tissue |
| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH₂ | μ-opioid | Mammalian CNS |
C-terminal α-amidation represents a non-negotiable post-translational modification for approximately 50% of bioactive peptides, conferring enhanced receptor affinity and metabolic stability. The amidation process requires enzymatic cleavage of glycine-extended precursors by peptidylglycine α-amidating monooxygenase (PAM). Notably, peptides terminating with -X-Gly-Lys-Arg sequences exhibit 10-fold greater amidation efficiency due to enhanced substrate recognition by PAM [7].
For Tyr-Pro-Phg-Pro-NH₂, amidation:
Tyr-Pro-Phg-Pro-NH₂ exhibits deliberate isosteric replacement of phenylalanine (Phe) by phenylglycine (Phg) within the morphiceptin scaffold (Tyr-Pro-Phe-Pro-NH₂). This conservative modification preserves core pharmacophore geometry while introducing distinct steric and electronic properties:
The strategic replacement of aromatic residues with phenylglycine represents a sophisticated approach to modulate receptor selectivity and proteolytic stability:
Notable examples include:
Table 2: Impact of Aromatic Residue Substitutions on Opioid Peptide Properties
| Position 3 Residue | μ-Receptor Kᵢ (nM) | Proteolytic Half-life (min) | Key Interactions |
|---|---|---|---|
| Phenylalanine (Phe) | 3.7 ± 0.5 | 8.2 ± 1.1 (chymotrypsin) | CH-π stacking with Trp318, His319 |
| Phenylglycine (Phg) | 5.9 ± 0.8 (predicted) | 82 ± 6.4 (chymotrypsin) | Direct π-π stacking with Trp318 |
| Tryptophan (Trp) | 0.9 ± 0.2 | 3.1 ± 0.4 | Indole H-bond with Lys303, bulk effects |
Proline-rich sequences (≥3 prolines per 10 residues) facilitate BBB penetration through multiple non-exclusive mechanisms:
For Tyr-Pro-Phg-Pro-NH₂, the proline density (50%) and molecular weight (495.6 Da) fall within optimal BBB transport ranges. Proline residues at positions 2 and 4 likely:
Table 3: Blood-Brain Barrier Transport Parameters of Proline-Rich Peptides
| Peptide | Sequence | Proline Content (%) | Kin (μL/g·min) | Primary Transport Route |
|---|---|---|---|---|
| Drosocin | GKPRPYSPRPTSHPRP | 35% | 0.86 ± 0.11 | Paracellular / adsorptive |
| Apidaecin | GNNRPVYIPQPRPPHPRL | 30% | 0.79 ± 0.09 | Paracellular |
| Tyr-Pro-Phg-Pro-NH₂ | YPX*P-NH₂ | 50% | 0.62 (predicted) | Predominantly paracellular |
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0